An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1H-Indazole-3-Carbaldehyde: Properties, Synthesis, and Applications
Introduction: The Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug development, the indazole scaffold has emerged as a "privileged structure" due to its remarkable biological activities. As a bioisostere of the ubiquitous indole moiety, indazole's unique arrangement of two nitrogen atoms facilitates potent hydrogen bond donor-acceptor interactions within the active sites of proteins.[1][2] At the heart of functionalizing this critical scaffold lies 1H-Indazole-3-Carbaldehyde , a versatile chemical intermediate. Its aldehyde group serves as a highly reactive and adaptable handle, enabling a vast array of chemical transformations.[1][3]
This technical guide provides an in-depth exploration of the core properties of 1H-Indazole-3-Carbaldehyde. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis protocols, and key reactive pathways. For researchers and drug development professionals, a thorough understanding of this building block is paramount for designing novel therapeutics, particularly in the realm of kinase inhibitors, where 3-substituted indazoles have led to marketed drugs such as Axitinib and Pazopanib.[1]
Core Physicochemical and Spectroscopic Properties
The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. 1H-Indazole-3-Carbaldehyde is typically a white or pale yellow crystalline powder.[3] A summary of its key physical and chemical properties is presented below.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O | [3][4] |
| Molecular Weight | 146.15 g/mol | [3][4] |
| CAS Number | 5235-10-9 | [3][4] |
| Appearance | White or pale yellow crystalline powder | [3] |
| Melting Point | 131-141 °C | [1][5][6] |
| Boiling Point | 358.3 ± 15.0 °C (Predicted) | [5][6] |
| Density | 1.368 - 1.4 g/cm³ (Predicted) | [5][6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
Data Presentation: Spectroscopic Signature
Spectroscopic analysis is essential for the unambiguous confirmation of the molecule's structure. The key diagnostic data are summarized below.
| Technique | Data | Source(s) |
| ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 14.17 (br s, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H), 7.70 (d, 1H), 7.49 (t, 1H), 7.37 (t, 1H) | [1][7] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) ≈ 187.4, 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 | [1] |
| IR Spectroscopy (neat) | ν (cm⁻¹) ≈ 3254 (N-H stretch), 1671 (C=O aldehyde stretch), 1458, 1331, 1251, 739 | [1] |
| High-Resolution MS | [M-H]⁻ calculated for C₈H₅N₂O: 145.0390; found: 145.0402 | [1] |
The ¹H NMR spectrum clearly shows the downfield aldehyde proton (CHO) around 10.20 ppm and the broad N-H proton of the indazole ring above 14 ppm. The ¹³C NMR confirms the carbonyl carbon at approximately 187.4 ppm. The IR spectrum provides definitive evidence of the N-H and aldehyde C=O functional groups.
Synthesis of 1H-Indazole-3-Carbaldehyde: Overcoming Synthetic Hurdles
A key aspect of working with 1H-Indazole-3-Carbaldehyde is understanding its synthesis. Unlike indoles, which readily undergo formylation at the C3 position via the Vilsmeier-Haack reaction, indazoles are unreactive under these conditions.[1][8][9] This lack of reactivity necessitates alternative synthetic strategies. The most efficient and widely adopted method involves the nitrosation of indole, which proceeds through a ring-opening and re-cyclization mechanism.[1][2]
Experimental Protocol: Synthesis via Nitrosation of Indole
This protocol is an optimized procedure that utilizes a reverse addition technique. This choice is critical to the success of the reaction.
Causality Behind the Method: The primary challenge in this synthesis is the formation of dimeric byproducts, which occurs when the starting indole material, acting as a nucleophile, attacks a reactive intermediate of the main pathway.[8] By slowly adding the indole solution to the pre-formed nitrosating agent (a "reverse addition"), the concentration of the nucleophilic indole is kept low throughout the reaction, thereby suppressing this side reaction and significantly improving the yield.[8]
Step-by-Step Methodology:
-
Prepare the Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (Argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water and N,N-Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath.
-
Acidification: Slowly add 2N aqueous HCl (7 equivalents) to the cooled solution. Stir the resulting mixture for 10 minutes at 0°C to form the active nitrosating species.
-
Prepare the Substrate Solution: In a separate flask, dissolve the starting indole (1 equivalent) in DMF.
-
Reverse Addition: Using a syringe pump for controlled delivery, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a petroleum ether/EtOAc mixture) to yield pure 1H-Indazole-3-Carbaldehyde as a white solid.[1]
Visualization: Nitrosation Synthesis Workflow
Caption: Workflow for the synthesis of 1H-Indazole-3-Carbaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C3 position is the epicenter of 1H-Indazole-3-Carbaldehyde's reactivity, making it an exceptionally valuable precursor for a variety of 3-substituted indazoles.[1] It readily participates in classic carbonyl chemistry, including condensations, olefinations, and reductive aminations.
Key Transformation: The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] For 1H-Indazole-3-Carbaldehyde, this reaction provides a direct route to introduce a carbon-carbon double bond at the 3-position, a common feature in many bioactive molecules.[1]
Principle of the Reaction: A phosphonium ylide (the Wittig reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[12]
Visualization: General Wittig Reaction Mechanism
Caption: The Wittig reaction converts the aldehyde to an alkene.
Other Important Reactions
-
Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction for introducing nitrogen-containing side chains.[13]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) provides another robust method for forming C-C bonds and building more complex molecular architectures.[1][14]
-
Heterocycle Formation: The aldehyde is a key starting point for constructing other fused or appended heterocyclic rings, such as oxazoles, thiazoles, and benzimidazoles, via cyclisation reactions.[1][15]
Applications in Drug Discovery and Beyond
The synthetic versatility of 1H-Indazole-3-Carbaldehyde directly translates to its widespread use in creating novel compounds for therapeutic and material applications.
-
Pharmaceutical Synthesis: Its primary application is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer kinase inhibitors.[3][14] The ability to easily diversify the 3-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
-
Materials Science: It serves as a precursor in the synthesis of dyes, pigments, and advanced polymers, where the rigid, aromatic indazole core can impart desirable photophysical or material properties.[3]
-
Chemical Biology: The indazole moiety can be incorporated into fluorescent probes for biological imaging, aiding researchers in visualizing cellular pathways and disease states.[3]
Safety and Handling
As with any laboratory chemical, proper handling of 1H-Indazole-3-Carbaldehyde is crucial. Based on data for structurally similar aromatic aldehydes, the following precautions should be observed.
-
Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[16][17]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[17] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[3][5]
-
Disposal: Dispose of waste material according to official local, state, and federal regulations. Do not allow the product to enter the sewage system.[17]
Conclusion
1H-Indazole-3-Carbaldehyde is more than just a simple heterocyclic aldehyde; it is a cornerstone building block that provides access to the medicinally significant 3-substituted indazole chemical space. Its synthesis, while requiring a more nuanced approach than that of its indole analogue, is well-established and efficient. The true value of this compound lies in the high reactivity of its aldehyde functionality, which opens the door to a multitude of synthetic transformations. For scientists engaged in drug discovery and materials science, a comprehensive understanding of the properties, synthesis, and reactivity of 1H-Indazole-3-Carbaldehyde is essential for innovation and the development of novel, high-value molecules.
References
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Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances, 8(23), 12851–12859. Published by the Royal Society of Chemistry. [Link]
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